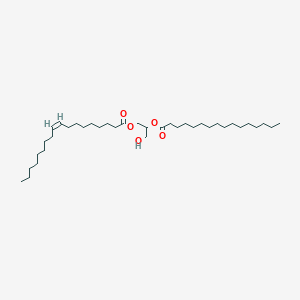

N-docosanoylsphingosine

Overview

Description

Synthesis Analysis

The synthesis of N-docosanoylsphingosine and related compounds often involves the formation of amide bonds between fatty acids and sphingosine or its analogs. For example, the synthesis and chromatographic properties of a related compound, N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have been described, showcasing its utility as a stationary phase in chromatography due to its stereoselectivity for various classes of compounds (Charles & Gil-av, 1980).

Scientific Research Applications

Antiviral Activity : N-docosanoylsphingosine has shown effectiveness against lipid-enveloped viruses, particularly herpes simplex viruses (HSV). It inhibits the fusion of the HSV envelope with the plasma membrane, thereby blocking the virus's entry into cells (Pope et al., 1998).

Biosynthesis of Cerebrosides : This compound plays a role in the biosynthesis of cerebrosides from ceramides. The transformation of this compound into cerebroside, a process critical for brain health, has been demonstrated (Hammarström & Samuelsson, 1970).

Antibacterial Properties : Certain sphingosines, including this compound, have been isolated from natural sources like Pseudopterogorgia australiensis and shown to possess moderate antibacterial activity (Krishna et al., 2004).

Synergistic Inhibition of Herpesvirus Replication : In combination with antiviral nucleoside analogs, this compound can synergistically enhance the inhibition of herpesvirus replication, indicating its potential for combination therapy in viral infections (Marcelletti, 2002).

Metabolic Significance in Diabetes and Insulin Resistance : this compound levels have been associated with insulin resistance and diabetes. A study developed a sensitive assay for determining its levels in human plasma, highlighting its significance in metabolic studies (Jiang et al., 2013).

Neuroprotection in Alzheimer's Disease : this compound-derived neuroprotectin D1 has been found to be decreased in the hippocampal area of Alzheimer's disease patients. Understanding its signaling mechanisms can contribute to managing neurodegenerative diseases (Asatryan & Bazan, 2017).

Mechanism of Action

Target of Action

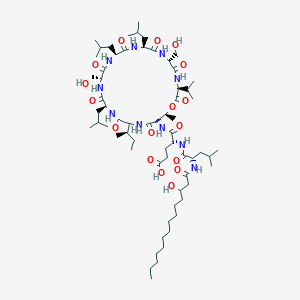

C22 Ceramide, also known as N-Docosanoylsphingosine, primarily targets Ceramide Synthases (CerS) . CerS are central enzymes required for the de-novo synthesis of ceramides and other sphingolipids . They catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . C22 Ceramide is synthesized by CerS2 , which attaches very long fatty acyl CoAs such as C22–C24 .

Mode of Action

C22 Ceramide interacts with its targets, the CerS, to produce ceramides . The CerS rely on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . This interaction results in the generation of ceramides with distinct acyl chain lengths, which have specific cellular functions .

Biochemical Pathways

C22 Ceramide plays a role in the de novo pathway of ceramides . In the sphingolipid synthesis pathway, ceramides and glucose residue are linked to form the precursor of glycosphingolipids, namely, glucosylceramide . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

It’s known that ceramides are involved in permeabilization of the mitochondrial outer membrane during apoptosis via the intrinsic pathway .

Result of Action

The molecular and cellular effects of C22 Ceramide’s action are diverse. Ceramides play important roles in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Specific ceramide species have distinct cellular functions, and each ceramide synthase therefore has particular roles in cells and organisms .

Action Environment

The action, efficacy, and stability of C22 Ceramide can be influenced by various environmental factors. For instance, the expression of CerS can vary in different organs, leading to a heterogeneity in ceramide species . Additionally, the accumulation of specific ceramide species, including C22 Ceramide, is observed in certain pathological conditions such as non-alcoholic fatty liver disease .

properties

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPQASGDXIEOIL-GLQCRSEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

27888-44-4 | |

| Record name | Cer(d18:1/22:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004952 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/no-structure.png)

![4-(b-D-Ribofuranosyl)-vic-triazolo[4,5-b]pyridin-5-one](/img/structure/B1140356.png)